5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-14(2)12-15-8-10-17(11-9-15)25(22,23)13-18-20-19(21-24-18)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGKGPVLGIIVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole typically involves multiple steps. One common method includes the following steps :
Friedel-Crafts Acylation:
Clemmensen Reduction: This step reduces the acyl group to an alkyl group.
Cyclization: The formation of the oxadiazole ring is achieved through cyclization reactions involving hydrazine and aldehydes.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of the 1,2,4-oxadiazole nucleus exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing effectiveness comparable to standard antimicrobial agents.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results suggest that the oxadiazole derivatives can be developed into effective antimicrobial agents, potentially addressing antibiotic resistance issues.
Anti-Cancer Potential
The compound has shown promise in inhibiting the growth of cancer cells. In vitro studies have demonstrated that it can selectively inhibit certain cancer cell lines at nanomolar concentrations.
Table 2: Anti-Cancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | PANC-1 (pancreatic cancer) | 0.75 |
| This compound | SK-MEL-2 (melanoma) | 0.89 |
These findings indicate a potential role for this compound in cancer therapy, particularly for pancreatic and melanoma cancers.
Enzyme Inhibition
The compound has been identified as a selective inhibitor of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes and are implicated in cancer progression and other diseases.
Table 3: Enzyme Inhibition Data
| Compound | Enzyme Type | K_i (nM) |
|---|---|---|
| This compound | hCA IX | 89 |
| This compound | hCA II | 750 |
The selective inhibition of these enzymes suggests that the compound could be useful in treating conditions where carbonic anhydrases play a critical role.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various oxadiazole derivatives included the evaluation of the compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth compared to control groups.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer treatment, the compound was tested for its cytotoxic effects on human pancreatic cancer cell lines. The results demonstrated a dose-dependent response with significant cell death observed at higher concentrations.
Mechanism of Action
The mechanism of action of 5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Substituted 1,2,4-Oxadiazoles with Aromatic Sulfonyl Groups
- 5-{1-[4-(2-Methylpropyl)Phenyl]Ethyl}-1,3,4-Oxadiazole-2(3H)-Thione (): This analog replaces the benzenesulfonylmethyl group with a thione-substituted ethyl chain. However, the thione group may enhance metal-binding properties, suggesting utility in chelation therapy .
1-[[2-Fluoro-4-[5-[4-(2-Methylpropyl)Phenyl]-1,2,4-Oxadiazol-3-yl]Phenyl]Methyl]Azetidine-3-Carboxylic Acid () :
This fluorinated derivative incorporates an azetidine-carboxylic acid moiety. The fluorine atom increases metabolic stability, while the carboxylic acid introduces acidity (pKa ~4.5), favoring ionic interactions in biological systems. Its molecular weight (409.45 g/mol) is higher than the target compound, which may affect pharmacokinetics .
1,2,4-Oxadiazoles with Halogenated Substituents
5-[4-(Bromomethyl)Phenyl]-3-Methyl-1,2,4-Oxadiazole () :
Bromination at the para position increases molecular weight (253.09 g/mol) and introduces a reactive site for further functionalization. The methyl group at the 3-position simplifies the structure but reduces steric hindrance compared to the phenyl group in the target compound .3-(Chloromethyl)-5-Isobutyl-1,2,4-Oxadiazole () :
The chloromethyl group enhances electrophilicity, making this compound a candidate for nucleophilic substitution reactions. However, the absence of aromatic sulfonyl or phenyl groups limits its application in receptor-targeted therapies .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
The compound 5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole (CAS Number: 1105223-69-5) is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural properties of oxadiazoles make them suitable candidates for drug development, particularly in targeting various diseases.
Structural Characteristics
The molecular formula of this compound is , indicating the presence of a sulfonyl group and a phenyl moiety that contribute to its biological activity. The oxadiazole ring itself is known for its stability and ability to mimic other functional groups in biological systems, enhancing its potential as a drug candidate.
Biological Activities
Recent studies have shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities, including:
- Anticancer Activity : Oxadiazole derivatives have been reported to inhibit various cancer cell lines. For instance, one study indicated that similar compounds exhibited IC50 values ranging from 92.4 µM against multiple cancer cell lines, including HeLa and CaCo-2 cells .
- Anti-inflammatory Properties : Certain oxadiazole derivatives selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory conditions. The selectivity ratios of these compounds were comparable to established anti-inflammatory drugs such as meloxicam .
- Antimicrobial Activity : Compounds with oxadiazole structures have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis. The observed activity against resistant strains highlights their potential in treating infections .
The mechanism underlying the biological activity of this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Many derivatives act by inhibiting key enzymes involved in disease pathways, such as COX enzymes in inflammation and various kinases in cancer progression.
- Cellular Uptake : The lipophilicity imparted by the phenyl and sulfonyl groups may facilitate cellular uptake, enhancing the compound's bioavailability and therapeutic efficacy.
Case Studies and Research Findings
Several studies have investigated the biological properties of oxadiazole derivatives:
Q & A
Q. What synthetic routes are recommended for preparing 5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-3-phenyl-1,2,4-oxadiazole?
The compound can be synthesized via cyclization reactions involving sulfonylmethyl intermediates. A general method involves refluxing a triazole precursor with substituted benzaldehyde in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . For oxadiazole derivatives, cyclization under dehydrating conditions (e.g., using POCl₃ or PPA) is common, with benzenesulfonyl groups introduced via nucleophilic substitution .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the benzenesulfonyl, phenyl, and oxadiazole moieties via proton and carbon chemical shifts.
- Infrared (IR) Spectroscopy : To identify functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and oxadiazole rings.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination of the molecular ion .
Q. How can researchers screen the biological activity of this compound?
Initial screening should focus on enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (e.g., against cancer cell lines). For example, similar oxadiazole derivatives have shown activity against bacterial pathogens (MIC values ≤ 8 µg/mL) and antiproliferative effects (IC₅₀ ~10–50 µM) in vitro .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic data for this compound?
SHELXL is ideal for refining small-molecule crystal structures. Steps include:
- Data Integration : Use SHELXC to process diffraction data.
- Structure Solution : Employ SHELXD for dual-space methods or SHELXS for direct methods.
- Refinement : Apply SHELXL with restraints for sulfonyl and oxadiazole groups to handle disorder or twinning. SHELXPRO can interface with macromolecular refinement tools if co-crystallized with proteins .
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR peaks)?
Contradictions often arise from tautomerism or dynamic effects. Strategies include:
- Variable-Temperature NMR : To detect tautomeric equilibria (e.g., oxadiazole ↔ open-chain forms).
- 2D NMR (COSY, HSQC) : To resolve overlapping signals from the benzenesulfonyl and phenyl groups.
- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., using Gaussian or ORCA) .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
Key modifications include:
- Substituent Variation : Replace the 2-methylpropyl group with bulkier alkyl chains (e.g., tert-butyl) to enhance lipophilicity and membrane permeability.
- Sulfonyl Group Replacement : Test sulfonamide or sulfonate analogs to modulate electronic effects.
- Hybridization : Fuse with pyrazole or triazole rings (as in ) to improve target binding .
Q. What safety protocols are recommended for handling this compound?
Based on structurally similar oxadiazoles:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.
- Storage : Keep in airtight containers at –20°C to prevent degradation.
- Waste Disposal : Neutralize with 10% NaOH solution before disposal to hydrolyze reactive groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
